
Hdac-IN-28
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac-IN-28 is a compound that belongs to the class of histone deacetylase inhibitors. Histone deacetylase inhibitors are a significant category of pharmaceuticals that have been developed to treat various diseases, including cancer and neurodegenerative disorders. This compound specifically targets histone deacetylases, which are enzymes involved in the removal of acetyl groups from lysine residues on histone proteins. This action leads to changes in chromatin structure and gene expression, making histone deacetylase inhibitors valuable in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-28 typically involves the use of carboxylic acids as starting materials. These carboxylic acids are activated as esters or acyl chlorides to facilitate nucleophilic acyl substitution reactions. The hydroxamic acid moiety, which is a key functional group in this compound, is introduced through the reaction of hydroxylamine with the activated carboxylic acid derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to enhance the reaction rate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent composition, and reaction time. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-28 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions may involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions often involve the use of inert atmospheres and low temperatures to prevent side reactions.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reaction conditions may involve the use of polar aprotic solvents and catalysts to enhance the reaction rate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Hdac-IN-28 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of histone deacetylases in various chemical processes. It helps in understanding the mechanisms of enzyme inhibition and the effects on chromatin structure.
Biology: this compound is used to investigate the biological functions of histone deacetylases in cellular processes such as gene expression, cell cycle regulation, and apoptosis. It is also used in studies related to epigenetic modifications and their impact on cellular functions.
Medicine: this compound is explored for its therapeutic potential in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. It is used in preclinical and clinical studies to evaluate its efficacy and safety as a drug candidate.
Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in quality control processes. It is also used in the production of other histone deacetylase inhibitors and related compounds.
Mechanism of Action
Hdac-IN-28 exerts its effects by inhibiting the activity of hist
Properties
Molecular Formula |
C23H26N4O4S |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-hydroxy-N'-(4-methoxyphenyl)-N'-[(5-pyrimidin-5-ylthiophen-2-yl)methyl]heptanediamide |
InChI |
InChI=1S/C23H26N4O4S/c1-31-19-9-7-18(8-10-19)27(23(29)6-4-2-3-5-22(28)26-30)15-20-11-12-21(32-20)17-13-24-16-25-14-17/h7-14,16,30H,2-6,15H2,1H3,(H,26,28) |
InChI Key |
KDKIOVFBUVSSSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=C(S2)C3=CN=CN=C3)C(=O)CCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-3,3,3-trideuterio-2-[(4-methyl-4-sulfanylpentanoyl)-(trideuteriomethyl)amino]propanoate](/img/structure/B12427726.png)
![3-[2-Oxo-2-[4-(trideuteriomethyl)piperazin-1-yl]ethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one](/img/structure/B12427742.png)
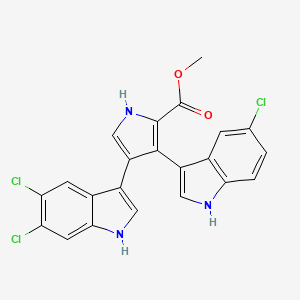
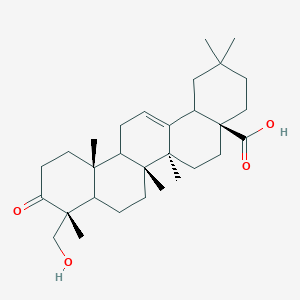
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
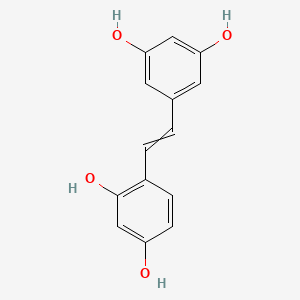

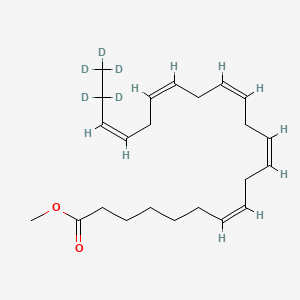
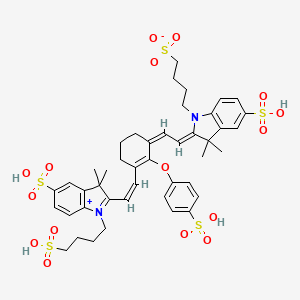
![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
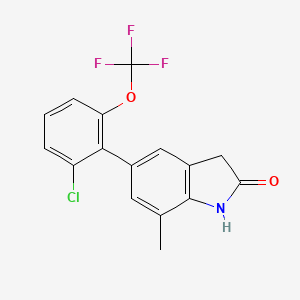
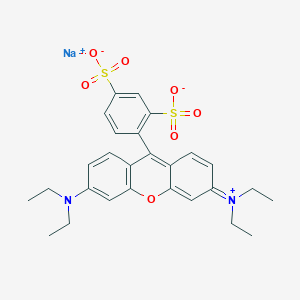
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
